

A Comprehensive Technical Review of Salicylamide O-acetic acid

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Compound of Interest

Compound Name: *Salicylamide O-acetic acid*

Cat. No.: *B1209234*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on **Salicylamide O-acetic acid**, a derivative of salicylic acid. It covers its chemical identity, synthesis, known biological activities, and potential therapeutic applications, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Core Chemical and Physical Properties

Salicylamide O-acetic acid, also known by its IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a monocarboxylic acid.^[1] Its chemical structure consists of a salicylamide core linked to an acetic acid group via an ether bond.^[2] This modification distinguishes it from its parent compounds, salicylic acid and salicylamide.^[2]

Property	Value	Source(s)
CAS Number	25395-22-6	[1][2][3][4]
IUPAC Name	2-(2-carbamoylphenoxy)acetic acid	[1][2]
Synonyms	(ortho-carbamoylphenoxy)acetic acid, Salicylamide-2-acetic acid	[1][2]
Molecular Formula	C ₉ H ₉ NO ₄	[1][2][3][5]
Molecular Weight	195.17 g/mol	[1][2][3][5]
Appearance	Crystals	[3]
Melting Point	221°C	[3][4]
Solubility	Soluble in aqueous alkali	[3]
pKa	8.2	[6]

Synthesis of Salicylamide O-acetic acid

The synthesis of **Salicylamide O-acetic acid** is most commonly achieved through carbodiimide-mediated coupling reactions, a robust method for forming amide bonds.[2] This approach involves the reaction of a carboxylic acid with a carbodiimide reagent to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by a primary amino group, resulting in the desired amide bond and a soluble urea byproduct.[2]

Generalized Experimental Protocol: Carbodiimide-Mediated Synthesis

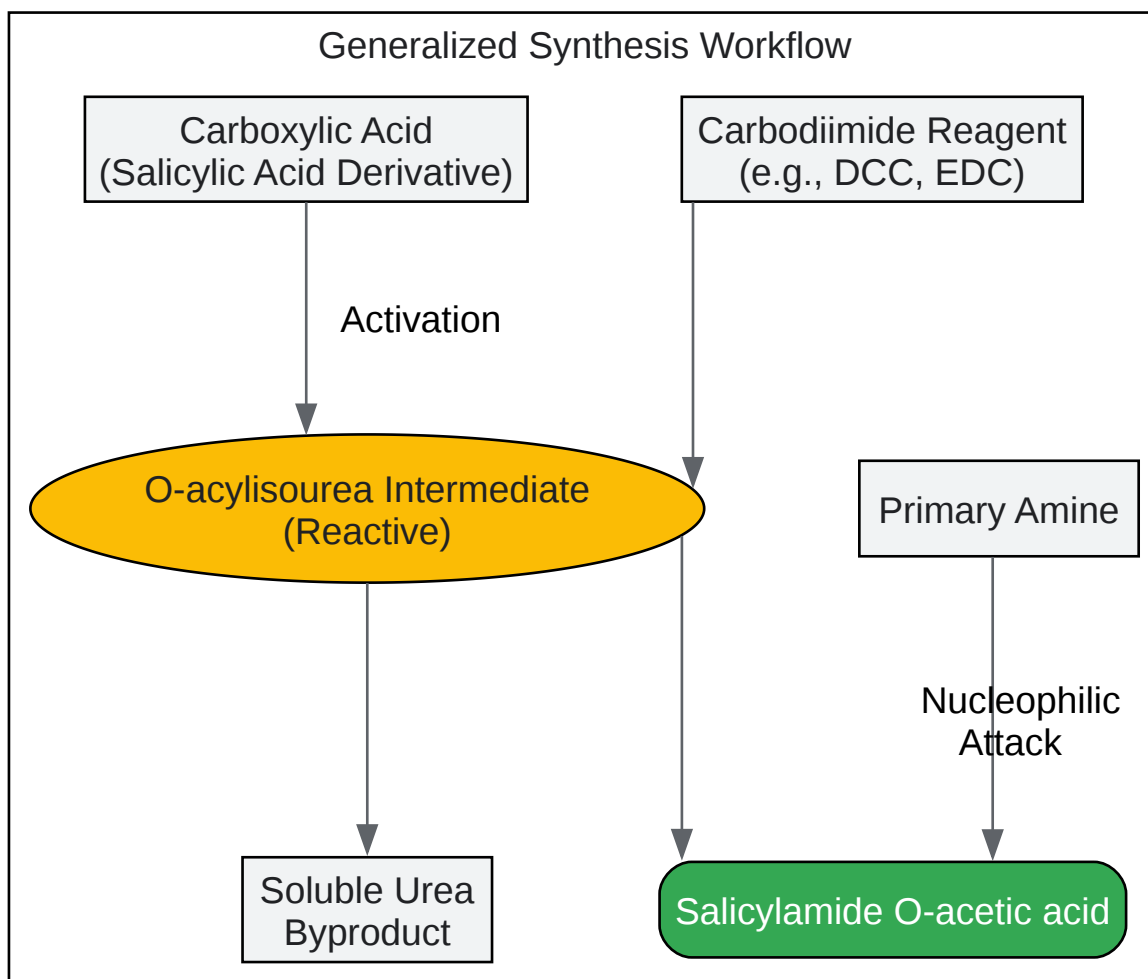
While specific reactant quantities and conditions may vary, the following protocol outlines the general steps for the synthesis of **Salicylamide O-acetic acid** based on the carbodiimide coupling mechanism.[2]

Materials:

- Salicylic acid derivative (as the carboxylic acid)
- Amine source
- Carbodiimide reagent (e.g., DCC, EDC)
- Appropriate organic solvent

Procedure:

- **Activation of Carboxylic Acid:** The salicylic acid derivative is dissolved in a suitable anhydrous organic solvent. The carbodiimide reagent is then added to the solution. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the O-acylisourea intermediate.^[2]
- **Nucleophilic Attack:** The amine source is added to the reaction mixture. The primary amino group attacks the activated carbonyl carbon of the O-acylisourea intermediate.^[2]
- **Amide Bond Formation:** This attack leads to the formation of the final **Salicylamide O-acetic acid** product and the release of a soluble urea derivative.^[2]
- **Purification:** The final product is purified from the reaction mixture, typically involving filtration to remove the urea byproduct and subsequent recrystallization or chromatography to achieve high purity.



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A generalized workflow for carbodiimide-mediated synthesis.

Biological Activities and Mechanism of Action

The biological profile of **Salicylamide O-acetic acid** is primarily understood through its applications as a pharmaceutical excipient and its structural relationship to other salicylates.

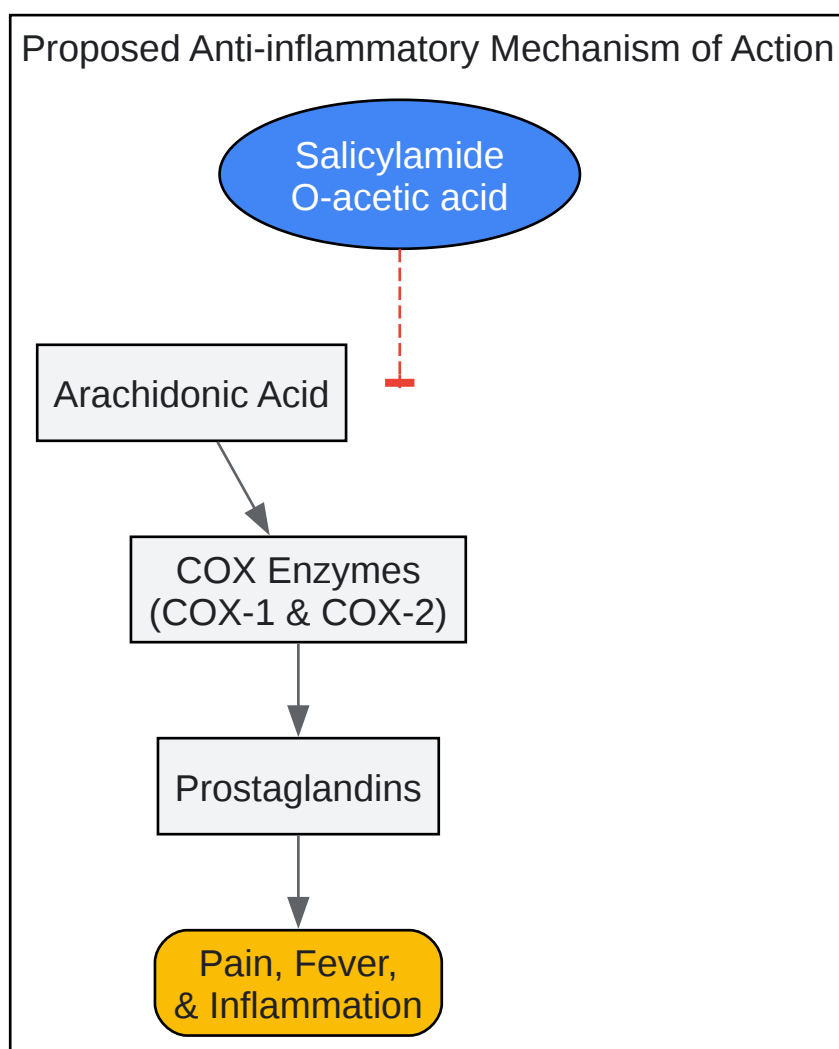
Known Applications

- **Theophylline Solubilizer:** The most well-documented application is its use to increase the solubility of theophylline, a drug for treating asthma and COPD.[2][7] **Salicylamide O-acetic acid** can form a soluble complex with theophylline, which may enhance the drug's bioavailability and therapeutic efficacy.[2]

- **Pharmaceutical Intermediate:** It serves as a reagent and building block in organic chemistry for the synthesis of more complex molecules.[2]

Potential Therapeutic Effects

Salicylamide O-acetic acid is categorized as an analgesic, anti-inflammatory, and antipyretic agent.[3] These properties are likely linked to its structural similarity to salicylic acid and salicylamide, which are known inhibitors of cyclooxygenase (COX) enzymes.[2][8][9] By inhibiting COX, the production of prostaglandins—key mediators of pain, inflammation, and fever—is reduced.[8][10] However, direct research confirming the specific mechanism and potency of **Salicylamide O-acetic acid** as a COX inhibitor is limited.[2]



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Proposed mechanism based on its relation to other salicylates.

Pharmacokinetic Profile

A study on the pharmacokinetics and efficacy of **Salicylamide O-acetic acid** was published by D. Loew et al. in 1992.[3] However, specific quantitative data from this study, such as Cmax, Tmax, AUC, and elimination half-life, are not available in the reviewed literature. The table below is provided for future data compilation.

Pharmacokinetic Parameter	Value
Cmax (Maximum Concentration)	Data not available
Tmax (Time to Cmax)	Data not available
AUC (Area Under the Curve)	Data not available
Elimination Half-life (t _{1/2})	Data not available
Bioavailability	Data not available

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Salicylamide O-acetic acid** is associated with specific hazard warnings.[1]

Hazard Code	Description	Classification
H315	Causes skin irritation	Warning: Skin corrosion/irritation
H319	Causes serious eye irritation	Warning: Serious eye damage/eye irritation
H335	May cause respiratory irritation	Warning: Specific target organ toxicity

Summary and Future Directions

Salicylamide O-acetic acid is a well-characterized compound with established physical and chemical properties. Its primary documented use is as a solubilizing agent for theophylline.[2][7] While its structural similarity to known NSAIDs suggests potential analgesic and anti-inflammatory activity through COX inhibition, there is a clear need for further research.[3][9] Future studies should focus on:

- Elucidating the specific mechanism of action and determining its potency as a COX inhibitor through in vitro enzyme assays.
- Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
- Exploring its therapeutic potential in preclinical models of pain and inflammation to validate the effects suggested by its therapeutic classification.[3]

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